1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate
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Overview
Description
1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl and methyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl ester functionalized chloropyridine with butyne-1-ol, followed by further functional group transformations . Industrial production methods often utilize flow microreactor systems for the efficient and sustainable introduction of tert-butoxycarbonyl groups into organic compounds .
Chemical Reactions Analysis
1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The tert-butyl and methyl groups influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(tert-Butyl) 4-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl methyl ether: Known for its use as a solvent and fuel additive.
tert-Butylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
tert-Butyl alcohol: Commonly used as a solvent and intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m1/s1 |
InChI Key |
MVHJLPVFTFKCGA-YHMJZVADSA-N |
Isomeric SMILES |
C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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